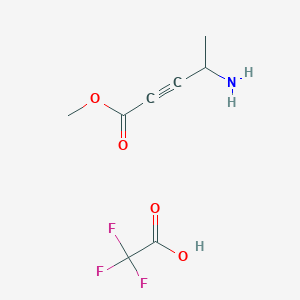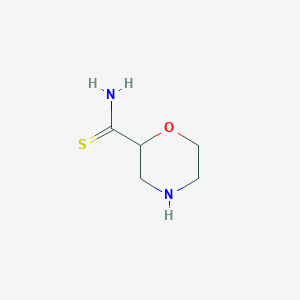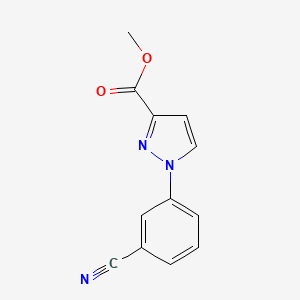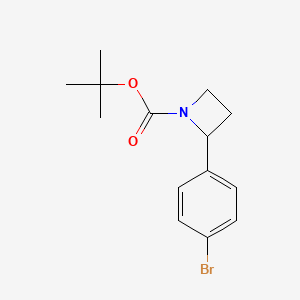![molecular formula C9H19ClNO3P B13503871 1-[(Dimethylphosphoryl)methyl]piperidine-3-carboxylicacidhydrochloride](/img/structure/B13503871.png)
1-[(Dimethylphosphoryl)methyl]piperidine-3-carboxylicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Dimethylphosphoryl)methyl]piperidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H18NO3P·HCl. This compound is known for its unique structure, which includes a piperidine ring substituted with a dimethylphosphoryl group and a carboxylic acid group. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 1-[(Dimethylphosphoryl)methyl]piperidine-3-carboxylic acid hydrochloride involves several steps One common synthetic route includes the reaction of piperidine with dimethylphosphoryl chloride under controlled conditions to introduce the dimethylphosphoryl groupThe final product is then purified and converted to its hydrochloride salt form for stability and ease of handling .
Industrial production methods typically involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
1-[(Dimethylphosphoryl)methyl]piperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-[(Dimethylphosphoryl)methyl]piperidine-3-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 1-[(Dimethylphosphoryl)methyl]piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The dimethylphosphoryl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The piperidine ring provides structural stability and facilitates the compound’s binding to its targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-[(Dimethylphosphoryl)methyl]piperidine-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
1-[(Dimethylphosphoryl)methyl]piperidine-4-carboxylic acid hydrochloride: This compound has a similar structure but with the carboxylic acid group at a different position on the piperidine ring.
Piperidine derivatives: Other piperidine-based compounds with different substituents can be compared in terms of their chemical properties and applications.
The uniqueness of 1-[(Dimethylphosphoryl)methyl]piperidine-3-carboxylic acid hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C9H19ClNO3P |
|---|---|
Peso molecular |
255.68 g/mol |
Nombre IUPAC |
1-(dimethylphosphorylmethyl)piperidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H18NO3P.ClH/c1-14(2,13)7-10-5-3-4-8(6-10)9(11)12;/h8H,3-7H2,1-2H3,(H,11,12);1H |
Clave InChI |
HNUDKEMFIXFYHU-UHFFFAOYSA-N |
SMILES canónico |
CP(=O)(C)CN1CCCC(C1)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{Imidazo[2,1-b][1,3]thiazol-6-yl}piperidine dihydrochloride](/img/structure/B13503810.png)

amine hydrochloride](/img/structure/B13503830.png)
![({[6-(Diethylamino)pyridin-3-yl]methyl}carbamoyl)formic acid hydrochloride](/img/structure/B13503837.png)
![Tert-butyl 1-amino-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13503845.png)
![Tert-butyl [2-(4-iodophenyl)ethyl]carbamate](/img/structure/B13503858.png)

![3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B13503872.png)




